2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile
Overview
Description
2-(1-(2-Fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile, also known as FETP, is an acetonitrile derivative that has been widely studied in the scientific community due to its unique properties. FETP is a highly fluorinated compound that is of interest due to its ability to act as a catalyst in organic synthesis, its use as a reagent for the synthesis of various organic compounds, and its potential for use in drug delivery systems.
Scientific Research Applications
2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile has been studied for its potential use in a variety of scientific research applications. It has been studied as a catalyst for the synthesis of organic compounds, as a reagent for the synthesis of various organic compounds, and as a potential drug delivery system. Additionally, 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile has been studied for its potential use in the synthesis of fluorinated compounds, as a reagent for the synthesis of fluorinated compounds, and as a potential solvent for a variety of organic compounds.
Mechanism of Action
The mechanism of action of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is not yet fully understood. However, it is believed that 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile acts as a catalyst for the synthesis of organic compounds, as a reagent for the synthesis of various organic compounds, and as a potential drug delivery system. Additionally, 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is believed to act as a solvent for a variety of organic compounds, as a reagent for the synthesis of fluorinated compounds, and as a potential catalyst for the synthesis of fluorinated compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile have yet to be fully studied. However, it is believed that 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile may have a variety of effects on the body, including the inhibition of enzymes involved in the metabolism of drugs, the inhibition of the enzyme monoamine oxidase, and the inhibition of the enzyme cytochrome P450. Additionally, 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile may have an effect on the expression of certain genes, as well as on the transport of certain molecules across cell membranes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile in laboratory experiments include its low cost and its ability to act as a catalyst for the synthesis of organic compounds. Additionally, 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is a highly fluorinated compound, which makes it useful for the synthesis of fluorinated compounds. However, 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile is also highly reactive, and therefore has the potential to cause side effects when used in laboratory experiments.
Future Directions
The potential future directions for the use of 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile include its potential use as a drug delivery system, its potential use as a reagent for the synthesis of fluorinated compounds, its potential use in the synthesis of organic compounds, its potential use as a catalyst for the synthesis of organic compounds, and its potential use as a solvent for a variety of organic compounds. Additionally, 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile may be used to study the biochemical and physiological effects of fluorinated compounds, as well as its potential use in the synthesis of novel compounds. Finally, 2-(1-(2-fluoroethyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)acetonitrile may be used to study the effects of fluorinated compounds on gene expression, as well as its potential use in the synthesis of new drugs.
properties
IUPAC Name |
2-[2-(2-fluoroethyl)-5-(trifluoromethyl)pyrazol-3-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N3/c9-2-4-15-6(1-3-13)5-7(14-15)8(10,11)12/h5H,1-2,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPPLOLZGLKBJDD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)CCF)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F4N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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